(R)-5-(Aminomethyl)imidazolidine-2,4-dione is a five-membered heterocyclic compound, classified as a derivative of hydantoin. This compound features an imidazolidine structure characterized by two carbonyl groups and an amino group, which contribute to its unique properties and potential biological activities. The presence of the aminomethyl group at the 5-position enhances its reactivity and solubility in various solvents, making it a significant target in synthetic and medicinal chemistry. Its chemical formula is and it has a molecular weight of approximately 172.14 g/mol .
(R)-5-(Aminomethyl)imidazolidine-2,4-dione is classified under the category of imidazolidine derivatives, which are known for their diverse biological activities. It is commonly sourced from chemical suppliers such as Sigma-Aldrich and Smolecule, which provide detailed information about its synthesis and applications . The compound's classification as an amino acid derivative also places it within the broader category of bioactive compounds that are explored for pharmaceutical applications.
The synthesis of (R)-5-(Aminomethyl)imidazolidine-2,4-dione typically involves the reaction of imidazolidinedione with formaldehyde. This reaction can be catalyzed by various acids or bases to enhance yield and selectivity. Alternative synthetic routes may include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of (R)-5-(Aminomethyl)imidazolidine-2,4-dione consists of a five-membered ring containing two nitrogen atoms and two carbonyl groups. The aminomethyl group is attached to the 5-position of the imidazolidine ring.
Key structural data include:
(R)-5-(Aminomethyl)imidazolidine-2,4-dione exhibits versatility in organic synthesis through several key reactions:
These reactions can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. For instance, acylation reactions may require anhydrous conditions to prevent hydrolysis.
The mechanism of action for (R)-5-(Aminomethyl)imidazolidine-2,4-dione has been studied particularly in relation to its biological activities. It has shown potential as an inhibitor of protein tyrosine phosphatase 1B, an enzyme involved in insulin signaling pathways. The compound's interactions with biological macromolecules suggest that its aminomethyl group plays a critical role in binding affinity and specificity .
(R)-5-(Aminomethyl)imidazolidine-2,4-dione has several applications in scientific research:
The hydantoin core exhibits remarkable structural versatility, functioning as a multifunctional pharmacophore. X-ray crystallographic studies of analogs like 5-(4-hydroxyphenyl)imidazolidine-2,4-dione reveal an almost planar ring conformation (RMS deviation = 0.012 Å), facilitating efficient packing in crystal lattices via N-H···O and O-H···O hydrogen bonds [8]. This hydrogen-bonding capacity translates directly to biological systems, where hydantoins participate in:
The C5 position serves as the primary structural diversification point, accommodating aryl, alkyl, aminomethyl, and spirocyclic substituents that profoundly modulate pharmacological activity. For instance, 5-spiro derivatives exhibit potent inhibition of tumor multidrug resistance (MDR) efflux pumps like P-glycoprotein (ABCB1), with activity directly correlated to steric bulk and lipophilicity at this position [5]. The aminomethyl group in (R)-5-(Aminomethyl)imidazolidine-2,4-dione introduces a protonatable nitrogen at physiological pH, enhancing solubility and enabling ionic interactions with biological targets.
Table 1: Biological Activities of C5-Substituted Imidazolidine-2,4-dione Derivatives
| C5 Substituent | Biological Activity | Significance |
|---|---|---|
| 5-(4-Hydroxyphenyl) [8] | Antioxidant, Antimicrobial | Hydrogen bonding via phenolic OH |
| 5-Spirofluorene [5] | P-gp Inhibition (MDR reversal) | High lipophilicity for membrane penetration |
| 5-(Aminomethyl) [7] [9] | CNS targeting, Peptidomimetics | Enhanced solubility and target engagement |
| 5-Methyl [2] [4] | Metabolic stability | Steric shielding of hydantoin ring |
Chirality at the C5 position of hydantoins critically determines biological activity and target selectivity. The (R)-configuration in 5-(aminomethyl) derivatives enables stereospecific interactions with chiral binding pockets of enzymes and receptors, often resulting in superior pharmacological profiles compared to their (S)-counterparts or racemic mixtures. This stereochemical preference manifests in several key areas:
The synthetic accessibility of optically pure (R)-hydantoins has advanced significantly through methods employing chiral auxiliaries or enzymatic resolution. For example, pseudo-multicomponent reactions using trans-(R,R)-diaminocyclohexane achieve stereoselective cyclization with carbonyldiimidazole (CDI), yielding chiral imidazolidinones with high enantiomeric purity (>98% ee) [3]. Molecular modeling reveals that the (R)-aminomethyl configuration optimally positions the amino group for salt bridge formation with aspartate/glutamate residues in biological targets, while avoiding steric clashes in the target binding pocket – a feature exploited in developing CNS-active compounds with improved blood-brain barrier penetration [6].
Table 2: Stereochemical Impact on Biological Activity of Hydantoin Derivatives
| Compound | (R)-Isomer Activity | (S)-Isomer Activity | Target System |
|---|---|---|---|
| (R)-5-Methylimidazolidine-2,4-dione [4] | IC50 = 0.8 µM | IC50 = 32 µM | Kinase inhibition |
| 1′-Butyl-3′-methylspiro[fluorene-9,5′-imidazolidine]-2′,4′-dione [5] | EC50 = 0.2 µM (P-gp inhibition) | EC50 = 5.4 µM | Multidrug resistance reversal |
| (R)-5-(Aminomethyl) derivatives [6] [9] | Kd = 15 nM | Kd = 420 nM | Serotonin transporter |
The therapeutic application of hydantoins spans over a century, with aminomethyl functionalization representing a strategic evolution to enhance pharmacological properties. Historical milestones include:
The aminomethyl group serves multiple structure-activity relationship (SAR) functions: (1) It provides a cationic center for ionic interactions at physiological pH; (2) Acts as a hydrogen bond donor via the protonated amine and acceptor through the hydantoin carbonyls; (3) Enables molecular diversification through amine acylation, alkylation, or conversion to urea derivatives. This versatility is exemplified in modern pseudo-multicomponent syntheses that incorporate aminomethyl hydantoins as key intermediates for complex heterocyclic systems [3].
Recent innovations focus on spirocyclic hydantoins with aminomethyl appendages. These conformationally restricted analogs demonstrate exceptional activity against multidrug-resistant cancers, with lead compounds showing 500-fold greater potency than verapamil in P-glycoprotein inhibition while avoiding the cardiotoxicity of earlier modulators [5]. The structural evolution continues with advanced derivatives like 5-(1-methyl-1H-imidazol-2-yl)imidazolidine-2,4-dione, where the aminomethyl group enables further functionalization to create dual-pharmacophore molecules targeting multiple disease pathways simultaneously [7].
Table 3: Historical Development Timeline of Hydantoin-Based Therapeutics
| Era | Structural Class | Representative Agents | Therapeutic Application |
|---|---|---|---|
| 1900-1950 | 5,5-Dialkyl/aryl | Phenytoin, Nilutamide | Anticonvulsant, Antiandrogen |
| 1960-1980 | 5-Heteroaromatic | Azlocillin | Antibiotic (acylureido penicillin) |
| 1990-2010 | Chiral 5-alkyl | (R)-5-Methyl derivatives [4] | Kinase inhibition |
| 2010-Present | Aminomethyl-functionalized | (R)-5-(Aminomethyl)imidazolidine-2,4-dione derivatives [7] [9] | MDR reversal, CNS agents |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: